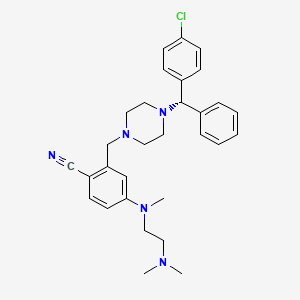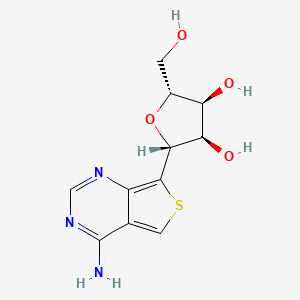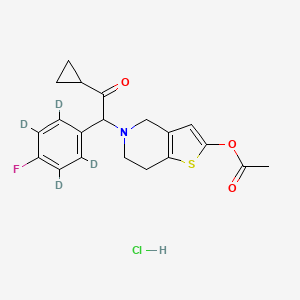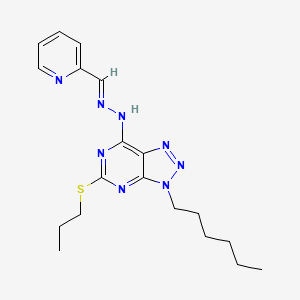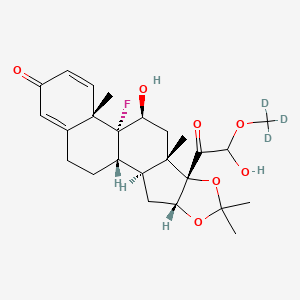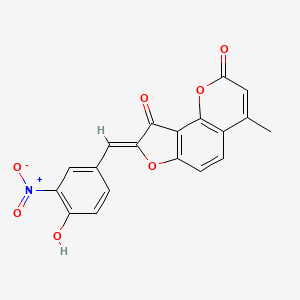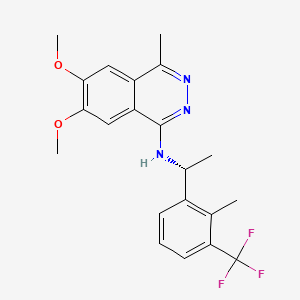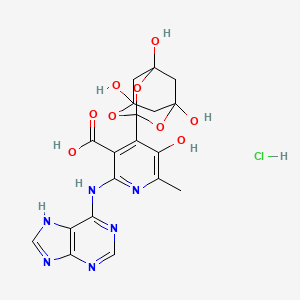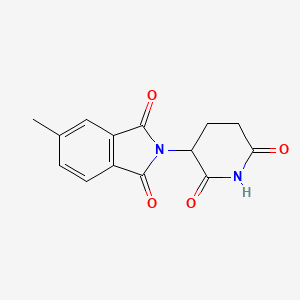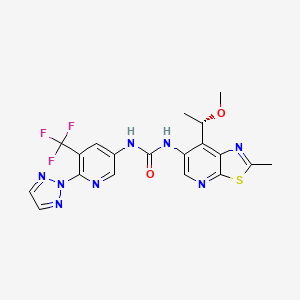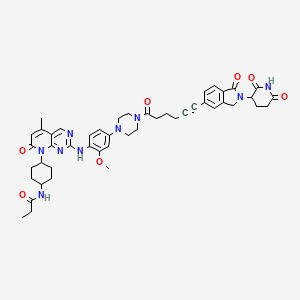
4-Hydroxy Raloxifene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Raloxifene-d4 is a deuterated form of 4-Hydroxy Raloxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used as an internal standard in mass spectrometry for the quantification of raloxifene. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotopic label that aids in accurate measurement and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Raloxifene-d4 involves multiple steps, starting from the base compound raloxifene. The process includes the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Raloxifene-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products are often used in further research and development of new pharmaceuticals and chemical compounds .
Scientific Research Applications
4-Hydroxy Raloxifene-d4 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of raloxifene and its metabolites.
Biology: Employed in studies investigating the biological effects of raloxifene and its analogs.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of raloxifene in the body.
Industry: Applied in the development and quality control of pharmaceutical products containing raloxifene
Mechanism of Action
4-Hydroxy Raloxifene-d4, like raloxifene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, exhibiting both agonistic and antagonistic effects depending on the tissue type. In bone tissue, it mimics the effects of estrogen, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an antagonist, reducing the risk of cancer development. The molecular targets include estrogen receptors alpha and beta, and the pathways involved are related to estrogen signaling and bone metabolism .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A SERM used for the treatment of osteoporosis.
Toremifene: A SERM used in the treatment of metastatic breast cancer.
Uniqueness
4-Hydroxy Raloxifene-d4 is unique due to its deuterated form, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in research settings where precise quantification is essential. Additionally, its dual agonistic and antagonistic effects on estrogen receptors make it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C28H27NO4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2/i17D2,18D2 |
InChI Key |
NOAUIPGLJUIQCW-DBTGQBASSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=CC=CC(=C32)O)C4=CC=C(C=C4)O)N5CCCCC5 |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


